molecular formula C7H7NS B2418722 2-(5-Methylthiophen-2-yl)acetonitrile CAS No. 113867-94-0

2-(5-Methylthiophen-2-yl)acetonitrile

Cat. No.: B2418722
CAS No.: 113867-94-0
M. Wt: 137.2
InChI Key: RJSXCQGCONCDBE-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)acetonitrile is an organic compound with the molecular formula C7H7NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitrile group attached to the acetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(5-Methylthiophen-2-yl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene, which is then converted to the desired acetonitrile derivative . The reaction conditions typically involve the use of a catalyst, such as palladium, and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methylthiophen-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(5-Methylthiophen-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)acetonitrile depends on its specific application. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects. The nitrile group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Uniqueness: 2-(5-Methylthiophen-2-yl)acetonitrile is unique due to the presence of both a methyl group on the thiophene ring and a nitrile group on the acetonitrile moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSXCQGCONCDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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